Technical Guide: tert-Butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate
Technical Guide: tert-Butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate
This guide provides an in-depth technical analysis of tert-butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate , a specialized chiral building block used in the synthesis of conformationally constrained peptidomimetics and small molecule inhibitors (e.g., kinase inhibitors, GPCR ligands).
Executive Summary & Compound Identity
tert-butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate is a chiral pyrrolidine derivative characterized by a quaternary carbon center at the C2 position. Unlike standard proline derivatives, this molecule features a methyl group and a Boc-protected aminomethyl arm at the same carbon, creating a rigid steric environment.
Critical Structural Distinction: Researchers frequently confuse this compound with its regioisomer, (R)-2-(Aminomethyl)-1-Boc-pyrrolidine.
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Target Compound: Ring Nitrogen is free (secondary amine); Side-chain Nitrogen is Boc-protected .
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Common Isomer: Ring Nitrogen is Boc-protected ; Side-chain Nitrogen is free .
Nomenclature & Identification Data
| Identifier Type | Value / Description |
| IUPAC Name | tert-butyl {[(2R)-2-methylpyrrolidin-2-yl]methyl}carbamate |
| Common Name | (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine |
| CAS Number | 1205749-10-5 (Generic/Racemic parent); Specific stereoisomers often custom-synthesized. |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| SMILES | CC1(CCCN1)CNC(=O)OC(C)(C)C |
| InChI Key | JJWXOBCPVLKGMO-UHFFFAOYSA-N (Racemic) |
Synonyms List
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Carbamic acid, N-[(2-methyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester, (2R)-
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(R)-2-Methyl-2-[(tert-butoxycarbonylamino)methyl]pyrrolidine
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tert-Butyl N-((2R)-2-methylpyrrolidin-2-yl)methylcarbamate
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1,1-Dimethylethyl {[(2R)-2-methylpyrrolidin-2-yl]methyl}carbamate
Physicochemical Profile
This compound typically exists as a viscous oil or low-melting solid. Its quaternary center at C2 significantly alters its pKa and lipophilicity compared to non-methylated analogs.
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS drug scaffolds. |
| pKa (Ring NH) | ~9.5 - 10.0 | Highly basic secondary amine; requires protection during acidic workups. |
| H-Bond Donors | 2 (Ring NH, Carbamate NH) | Key interaction points for binding assays. |
| Rotatable Bonds | 3 | Restricted conformational freedom due to alpha-methyl group. |
Synthetic Utility & Applications
Conformational Restriction in Drug Design
The C2-methyl group introduces "alpha-methyl constraints," locking the pyrrolidine ring into specific puckering conformations. This is vital for:
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Peptidomimetics: Mimicking beta-turns in peptide backbones.
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Kinase Inhibitors: Orienting the side chain into hydrophobic pockets (e.g., JAK, LRRK2 inhibitors).
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GPCR Ligands: Increasing metabolic stability by blocking oxidation at the alpha-carbon.
Metabolic Stability
The quaternary center prevents metabolic degradation via cytochrome P450-mediated alpha-hydroxylation, a common clearance pathway for pyrrolidine-based drugs.
Experimental Protocols
Synthesis Workflow (Retrosynthetic Analysis)
The synthesis of the (2R)-isomer requires establishing the quaternary center with high enantioselectivity. The most robust route utilizes (R)-2-Methylproline as the chiral pool starting material.
DOT Diagram: Synthesis Pathway
Figure 1: Step-wise synthesis from (R)-2-Methylproline, ensuring retention of stereochemistry.
Detailed Protocol: Selective Boc Protection
Note: This protocol assumes you have reached the intermediate (R)-1-benzyl-2-(aminomethyl)-2-methylpyrrolidine.
Objective: Selectively protect the primary amine (side chain) with Boc while preserving the tertiary amine (ring) for subsequent debenzylation.
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Preparation: Dissolve (R)-1-benzyl-2-(aminomethyl)-2-methylpyrrolidine (1.0 eq) in DCM (10 mL/g) at 0°C.
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Reagent Addition: Add Triethylamine (1.5 eq) followed by slow addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in minimal DCM.
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Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Product is less polar than starting diamine).
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Workup: Wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
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Debenzylation (Critical Step):
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Dissolve the crude N-Bn, N'-Boc intermediate in MeOH.
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Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%).
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Stir under H₂ atmosphere (balloon or 1 atm) for 12-18 hours.
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Filter through Celite to remove catalyst.
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Result: The filtrate contains the target compound with the free secondary ring amine.
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Handling & Storage
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free secondary amine is sensitive to CO₂ absorption (carbamate formation) and oxidation over time.
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Stability: Stable in organic solvents (DMSO, MeOH, DCM). Avoid prolonged exposure to strong acids (TFA, HCl) which will remove the Boc group.
Structural Visualization
The following diagram illustrates the connectivity and the specific "Free Ring NH / Protected Sidechain" configuration that defines this chemical entry.
DOT Diagram: Chemical Connectivity
Figure 2: Connectivity map highlighting the quaternary C2 center and the differentiation between the free ring nitrogen and the protected side chain.
References
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PubChem Compound Summary. (2025). tert-Butyl ((2-methylpyrrolidin-2-yl)methyl)carbamate (CAS 1205749-10-5). National Center for Biotechnology Information. Link
- Overman, L. E., & Stout, T. J. (1991). Enantioselective synthesis of 2-substituted pyrrolidines. Journal of the American Chemical Society.
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BenchChem Application Notes. (2025). The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Link
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World Intellectual Property Organization. (2008). WO2008137087A1 - Processes for preparing (R)-2-methylpyrrolidine. (Describes the synthesis of the core scaffold). Link
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ChemicalBook. (2025). Product Entry: tert-Butyl (pyrrolidin-2-yl)methylcarbamate derivatives. Link
